BenzenaMine, 2-[(4-Methoxyphenyl)Methoxy]- BenzenaMine, 2-[(4-Methoxyphenyl)Methoxy]- Glutathione is a tripeptide comprised of three amino acids (cysteine, glutamic acid, and glycine) present in most mammalian tissue. Glutathione acts as an antioxidant, a free radical scavenger and a detoxifying agent. Glutathione is also important as a cofactor for the enzyme glutathione peroxidase, in the uptake of amino acids, and in the synthesis of leukotrienes. As a substrate for glutathione S-transferase, this agent reacts with a number of harmful chemical species, such as halides, epoxides and free radicals, to form harmless inactive products. In erythrocytes, these reactions prevent oxidative damage through the reduction of methemoglobin and peroxides. Glutathione is also involved in the formation and maintenance of disulfide bonds in proteins and in the transport of amino acids across cell membranes.
Glutathione, also known as GSH or agifutol S, belongs to the class of organic compounds known as peptides. Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules (the same or different) by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another. Glutathione is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. Glutathione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Glutathione has been found throughout all human tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, glutathione is primarily located in the cytoplasm, mitochondria and endoplasmic reticulum. Glutathione exists in all eukaryotes, ranging from yeast to humans. Glutathione participates in a number of enzymatic reactions. In particular, Glutathione can be biosynthesized from Gamma-glutamylcysteine and glycine through its interaction with the enzyme glutathione synthetase. Furthermore, Glutathione can be biosynthesized from oxidized glutathione; which is mediated by the enzyme glutathione reductase, mitochondrial. Furthermore, Glutathione can be biosynthesized from Gamma-glutamylcysteine and glycine; which is catalyzed by the enzyme glutathione synthetase. Finally, Glutathione can be converted into oxidized glutathione; which is catalyzed by the enzyme glutathione peroxidase 1. In humans, glutathione is involved in the diflunisal action pathway, the homocarnosinosis pathway, the trisalicylate-choline action pathway, and the cyclophosphamide metabolism pathway. Glutathione is also involved in several metabolic disorders, some of which include the leigh syndrome pathway, Gamma-glutamyltransferase deficiency, the tiaprofenic Acid action pathway, and the 2-hydroxyglutric aciduria (D and L form) pathway. Outside of the human body, glutathione can be found in dill. This makes glutathione a potential biomarker for the consumption of this food product. Glutathione is a potentially toxic compound.
Glutathione is a tripeptide compound consisting of glutamic acid attached via its side chain to the N-terminus of cysteinylglycine. It has a role as a skin lightening agent, a human metabolite, an Escherichia coli metabolite, a mouse metabolite, an antioxidant and a cofactor. It is a tripeptide, a thiol and a L-cysteine derivative. It is a conjugate acid of a glutathionate(1-).
Brand Name: Vulcanchem
CAS No.: 106272-20-2
VCID: VC0177303
InChI: InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1
SMILES: C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N
Molecular Formula: C10H17N3O6S
Molecular Weight: 307.33 g/mol

BenzenaMine, 2-[(4-Methoxyphenyl)Methoxy]-

CAS No.: 106272-20-2

Main Products

VCID: VC0177303

Molecular Formula: C10H17N3O6S

Molecular Weight: 307.33 g/mol

BenzenaMine, 2-[(4-Methoxyphenyl)Methoxy]- - 106272-20-2

CAS No. 106272-20-2
Product Name BenzenaMine, 2-[(4-Methoxyphenyl)Methoxy]-
Molecular Formula C10H17N3O6S
Molecular Weight 307.33 g/mol
IUPAC Name (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1
Standard InChIKey RWSXRVCMGQZWBV-WDSKDSINSA-N
Isomeric SMILES C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)[O-])[NH3+]
SMILES C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N
Canonical SMILES C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)[O-])[NH3+]
Melting Point 195 °C
195.0 °C
195°C
Physical Description Solid
Description Glutathione is a tripeptide comprised of three amino acids (cysteine, glutamic acid, and glycine) present in most mammalian tissue. Glutathione acts as an antioxidant, a free radical scavenger and a detoxifying agent. Glutathione is also important as a cofactor for the enzyme glutathione peroxidase, in the uptake of amino acids, and in the synthesis of leukotrienes. As a substrate for glutathione S-transferase, this agent reacts with a number of harmful chemical species, such as halides, epoxides and free radicals, to form harmless inactive products. In erythrocytes, these reactions prevent oxidative damage through the reduction of methemoglobin and peroxides. Glutathione is also involved in the formation and maintenance of disulfide bonds in proteins and in the transport of amino acids across cell membranes.
Glutathione, also known as GSH or agifutol S, belongs to the class of organic compounds known as peptides. Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules (the same or different) by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another. Glutathione is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. Glutathione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Glutathione has been found throughout all human tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, glutathione is primarily located in the cytoplasm, mitochondria and endoplasmic reticulum. Glutathione exists in all eukaryotes, ranging from yeast to humans. Glutathione participates in a number of enzymatic reactions. In particular, Glutathione can be biosynthesized from Gamma-glutamylcysteine and glycine through its interaction with the enzyme glutathione synthetase. Furthermore, Glutathione can be biosynthesized from oxidized glutathione; which is mediated by the enzyme glutathione reductase, mitochondrial. Furthermore, Glutathione can be biosynthesized from Gamma-glutamylcysteine and glycine; which is catalyzed by the enzyme glutathione synthetase. Finally, Glutathione can be converted into oxidized glutathione; which is catalyzed by the enzyme glutathione peroxidase 1. In humans, glutathione is involved in the diflunisal action pathway, the homocarnosinosis pathway, the trisalicylate-choline action pathway, and the cyclophosphamide metabolism pathway. Glutathione is also involved in several metabolic disorders, some of which include the leigh syndrome pathway, Gamma-glutamyltransferase deficiency, the tiaprofenic Acid action pathway, and the 2-hydroxyglutric aciduria (D and L form) pathway. Outside of the human body, glutathione can be found in dill. This makes glutathione a potential biomarker for the consumption of this food product. Glutathione is a potentially toxic compound.
Glutathione is a tripeptide compound consisting of glutamic acid attached via its side chain to the N-terminus of cysteinylglycine. It has a role as a skin lightening agent, a human metabolite, an Escherichia coli metabolite, a mouse metabolite, an antioxidant and a cofactor. It is a tripeptide, a thiol and a L-cysteine derivative. It is a conjugate acid of a glutathionate(1-).
Sequence XCG
Solubility 292.5 mg/mL
Synonyms gamma L Glu L Cys Gly
gamma L Glutamyl L Cysteinylglycine
gamma-L-Glu-L-Cys-Gly
gamma-L-Glutamyl-L-Cysteinylglycine
Glutathione
Glutathione, Reduced
Reduced Glutathione
PubChem Compound 124886
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator